N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family. This class of compounds is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in 4 N HCl to produce 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The 1,4-dihydroquinoxaline-2,3-dione is then heated with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with hydrazine hydrate to form the triazoloquinoxaline core.
Chemical Reactions Analysis
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antiviral Activity: It inhibits viral replication by interfering with viral RNA synthesis.
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family:
[1,2,4]triazolo[4,3-a]quinoxaline: The parent compound, which lacks the 3-methylphenyl substitution, exhibits similar biological activities but with varying potency.
[1,2,4]triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a quinoxaline ring and shows different biological activities.
[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol: This derivative contains a thiol group, enhancing its antimicrobial activity.
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which imparts unique biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N5 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13N5/c1-11-5-4-6-12(9-11)18-15-16-20-17-10-21(16)14-8-3-2-7-13(14)19-15/h2-10H,1H3,(H,18,19) |
InChI Key |
QGGIVEHCWWXPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
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